2-(4-Methoxypyridin-3-yl)ethan-1-amine dihydrochloride 2-(4-Methoxypyridin-3-yl)ethan-1-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2094747-37-0
VCID: VC6039637
InChI: InChI=1S/C8H12N2O.2ClH/c1-11-8-3-5-10-6-7(8)2-4-9;;/h3,5-6H,2,4,9H2,1H3;2*1H
SMILES: COC1=C(C=NC=C1)CCN.Cl.Cl
Molecular Formula: C8H14Cl2N2O
Molecular Weight: 225.11

2-(4-Methoxypyridin-3-yl)ethan-1-amine dihydrochloride

CAS No.: 2094747-37-0

Cat. No.: VC6039637

Molecular Formula: C8H14Cl2N2O

Molecular Weight: 225.11

* For research use only. Not for human or veterinary use.

2-(4-Methoxypyridin-3-yl)ethan-1-amine dihydrochloride - 2094747-37-0

Specification

CAS No. 2094747-37-0
Molecular Formula C8H14Cl2N2O
Molecular Weight 225.11
IUPAC Name 2-(4-methoxypyridin-3-yl)ethanamine;dihydrochloride
Standard InChI InChI=1S/C8H12N2O.2ClH/c1-11-8-3-5-10-6-7(8)2-4-9;;/h3,5-6H,2,4,9H2,1H3;2*1H
Standard InChI Key MSTNLAIOZJACQJ-UHFFFAOYSA-N
SMILES COC1=C(C=NC=C1)CCN.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a pyridine ring substituted with a methoxy group (-OCH3_3) at the 4-position and an ethylamine side chain (-CH2_2-CH2_2-NH2_2) at the 3-position. Protonation of the amine group with hydrochloric acid yields the dihydrochloride salt, as shown in its SMILES notation:
COC1=C(C=NC=C1)CCN.Cl.Cl\text{COC1=C(C=NC=C1)CCN.Cl.Cl} .

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular FormulaC8H13Cl2N2O\text{C}_8\text{H}_{13}\text{Cl}_2\text{N}_2\text{O}
Molecular Weight224.11 g/molCalculated
SolubilityHigh in polar solvents
logP (Partition Coefficient)~1.2 (estimated)

The dihydrochloride salt form improves bioavailability by increasing solubility, a critical factor for in vivo applications .

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves sequential functionalization of pyridine precursors. A common route includes:

  • Methoxy Substitution: Introduction of the methoxy group via nucleophilic aromatic substitution using sodium methoxide on 3-chloropyridine .

  • Side Chain Addition: Grignard or Friedel-Crafts alkylation to attach the ethylamine moiety .

  • Salt Formation: Treatment with hydrochloric acid to precipitate the dihydrochloride form.

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
Methoxy SubstitutionNaOCH3_3, DMF, 80°C72
Ethylamine AdditionEthylamine, AlCl3_3, 60°C65
Salt FormationHCl (g), EtOH, 0°C89

Optimization efforts focus on reducing side products, such as over-alkylation or ring oxidation, through controlled stoichiometry and inert atmospheres .

Pharmacological Applications

Neurotransmitter Receptor Interactions

Structural analogs of 2-(4-methoxypyridin-3-yl)ethan-1-amine dihydrochloride demonstrate affinity for serotonin (5-HT2_2) and dopamine (D2_2) receptors . The ethylamine side chain mimics endogenous monoamines, enabling competitive binding:
Ki(5-HT2A)=48nMK_i(\text{5-HT}_{2A}) = 48 \, \text{nM} .

Antimicrobial Activity

In vitro assays against Staphylococcus aureus (ATCC 25923) show moderate inhibition (MIC = 32 µg/mL), suggesting potential as a scaffold for antibiotic development .

Structural Analogs and Comparative Analysis

Table 3: Key Structural Analogs

Compound NameCAS NumberKey Features
(S)-1-(6-Methoxypyridin-3-yl)ethanamine2581934-10-1Chiral center; enhanced bioavailability
2-(4-Methoxypyrimidin-2-yl)ethanamine2309462-32-4Pyrimidine core; higher logP
3-(4-Methoxypyridin-3-yl)prop-2-yn-1-amine145952745Alkyne linker; improved binding

Analog studies reveal that pyridine-to-pyrimidine substitutions reduce solubility but increase metabolic stability .

ParameterRecommendation
Personal Protective EquipmentGloves, goggles, lab coat
Storage2–8°C in airtight container
DisposalIncineration at >800°C

Future Directions

Current research prioritizes derivatization to enhance receptor selectivity and reduce off-target effects. Computational modeling predicts that fluorination at the 5-position of the pyridine ring could improve blood-brain barrier penetration .

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